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Compound of Interest

Compound Name: Einecs 309-476-7

Cat. No.: B560791

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound with CAS number 100402-41-3. The chemical identity of this compound is
(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl) methoxy-hydroxy-
oxosilane, with a molecular formula of C20H3203Si. As of the time of this writing, publicly
accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this specific
compound is limited. Therefore, this document serves as a predictive guide, outlining the
expected spectroscopic characteristics based on its chemical structure and providing detailed,
generalized protocols for its analysis. This guide is intended to assist researchers in the
identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for CAS 100402-41-3 based
on its known chemical structure. These predictions are intended to serve as a reference for the
analysis of experimentally obtained spectra.

Table 1: Predicted *H NMR Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-75 Multiplet 3H Aromatic protons
~4.0-45 Multiplet 1H CH-O
~35 Singlet 3H OCHs
~28-32 Multiplet 1H Isopropyl CH
~15-25 Multiplet ~10H Aliphatic CH and CH

In ring system
~12-14 Doublet 6H Isopropyl CHs
~09-11 Singlet 3H Ring CHs
~08-1.0 Singlet 3H Ring CHs
Variable Broad Singlet 1H Si-OH
Table 2: Predicted 3C NMR Data

Chemical Shift (6, ppm) Assighment
~ 120 - 150 Aromatic C
~70-80 CH-O
~50 - 60 OCHs
~20-50 Aliphatic CH, CHz, CHs
~20-30 Isopropyl C

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 3600 - 3200 Broad O-H stretch (Si-OH)
~ 3100 - 3000 Medium Aromatic C-H stretch
~ 2960 - 2850 Strong Aliphatic C-H stretch
~ 1600, 1450 Medium-Weak Aromatic C=C stretch
~ 1250 - 1000 Strong C-0 and Si-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z lon

348.2 [M]* (Molecular lon)
333.2 [M - CHs]*

317.2 [M - OCHs]*

289.2 [M - C3H-O]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid
organic compound such as CAS 100402-41-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 13C NMR spectra.
e Sample Preparation:
o Accurately weigh 5-25 mg of the sample for *H NMR and 50-100 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.[1] The choice of solvent should be based on the
sample's solubility and should not have signals that overlap with key analyte signals.
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o

[e]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

If necessary, filter the solution to remove any particulate matter.[1]

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.

Acquire a standard *H NMR spectrum. Typical parameters include a 30-45° pulse angle,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For quantitative *H NMR, ensure a long relaxation delay (at least 5 times the longest T1
relaxation time) and a 90° pulse angle are used.[2]

Acquire a 3C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(hundreds to thousands) and a longer acquisition time will be necessary compared to *H
NMR.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

Integrate the peaks in the *H spectrum to determine the relative ratios of protons.

Identify the chemical shifts of the peaks in both *H and 13C spectra and determine the
multiplicities of the signals in the *H spectrum.

Infrared (IR) Spectroscopy
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This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform
Infrared (FTIR) spectroscopy, a common technique for solid samples.[3]

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[1][4]

o Place a small amount of the solid sample directly onto the ATR crystal.[1][4]
e Instrument Setup and Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, H20).

o Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.[4]

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm—1.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.

o Identify the wavenumbers of the major absorption bands and correlate them with specific

functional groups.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray lonization Mass Spectrometry (ESI-
MS), a soft ionization technique suitable for many organic molecules.[5]

e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a suitable solvent system,
such as a mixture of methanol, acetonitrile, and/or water.[6] The solvent should be volatile
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and compatible with the ESI process.

o A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may
be added to the solution to promote protonation ([M+H]*) or deprotonation ([M-H]-),
respectively.

o Filter the sample solution through a syringe filter (e.g., 0.22 um) to remove any particulate
matter before introduction to the mass spectrometer.

e Instrument Setup and Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump or through a liquid chromatography (LC) system.

o Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of
charged droplets.[7]

o Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the
charged droplets to form gas-phase ions.[6][7]

o Acquire the mass spectrum over a suitable m/z range. The instrument can be operated in
either positive or negative ion detection mode.

o Data Processing:
o Identify the molecular ion peak (e.g., [M+H]*, [M-H]~, or M*").
o Analyze the fragmentation pattern, if any, to gain further structural information.

o Compare the observed isotopic distribution pattern with the theoretical pattern for the
proposed molecular formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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